-Bromo-2-iodotoluene serves as a versatile starting material for the synthesis of functionalized aromatic compounds due to the presence of two halogen atoms (bromine and iodine) at specific positions on the aromatic ring. These halogens can be readily substituted with various functional groups like nitro, cyano, or amine groups through well-established chemical reactions like Suzuki-Miyaura coupling or Negishi coupling. These functionalized aromatic compounds are crucial building blocks for numerous research areas, including:
-Bromo-2-iodotoluene can be utilized as a building block for the synthesis of biaryl compounds, which are molecules containing two directly connected aromatic rings. The selective replacement of either the bromine or iodine group with an aryl unit (an aromatic ring) via cross-coupling reactions leads to the formation of biaryl compounds. These biaryl compounds are of significant interest in various research fields, including:
5-Bromo-2-iodotoluene is an organic compound with the molecular formula C₇H₆BrI. It features a toluene backbone substituted with both bromine and iodine atoms, specifically at the 5 and 2 positions, respectively. This compound appears as a pale yellow solid and is primarily utilized in organic synthesis due to its reactivity and functional group versatility. The presence of halogens makes it particularly valuable in various
While specific biological activity data for 5-bromo-2-iodotoluene is limited, compounds with similar structures often exhibit notable biological properties. For instance, halogenated toluenes can show antimicrobial and antitumor activities. The halogen substituents may enhance the lipophilicity and biological interactions of the molecule, making it a potential candidate for drug development .
5-Bromo-2-iodotoluene can be synthesized through several methods:
5-Bromo-2-iodotoluene serves various applications in different fields:
Several compounds share structural similarities with 5-bromo-2-iodotoluene. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromotoluene | C₇H₇Br | Lacks iodine; used in similar synthetic routes |
| 5-Iodotoluene | C₇H₇I | Contains only iodine; different reactivity |
| 4-Bromo-2-methylphenol | C₇H₇BrO | Contains an alcohol group; different applications |
| 3-Bromotoluene | C₇H₇Br | Different substitution pattern; varied reactivity |
Uniqueness: The presence of both bromine and iodine distinguishes 5-bromo-2-iodotoluene from these similar compounds, allowing for unique reactivity patterns in cross-coupling reactions and other transformations.
The diazotization-iodination pathway represents the most widely employed method for introducing iodine functionality into aromatic systems containing 5-Bromo-2-iodotoluene. This approach utilizes aromatic amines as starting materials, specifically 4-Bromo-2-methylaniline (2-Amino-5-bromotoluene), which serves as the key precursor. The compound 4-Bromo-2-methylaniline exhibits favorable properties for diazotization with a melting point of 57-59°C and molecular weight of 186.05 grams per mole.
The diazotization mechanism proceeds through a well-established four-stage process involving initial nitrosation, deprotonation, tautomerization, and dehydration. In strongly acidic media, the rate-determining step involves reaction with the nitrosating agent NOX, leading to formation of a nitrosoammonium ion. Recent developments have focused on green chemistry approaches using polymeric diazotization reagents. The 'Resin NO₂⁻' methodology combined with para-toluenesulfonic acid in aqueous medium at room temperature provides complete conversion of aromatic amines without the release of nitrogen oxides. This method demonstrates superior environmental compatibility compared to traditional sodium nitrite procedures in strongly acidic solutions.
Alternative diazotization-iodination procedures have been developed utilizing sodium nitrite with silica sulfuric acid under solvent-free conditions. This one-pot methodology enables the sequential diazotization-iodination of aromatic amines at room temperature, providing good yields for both electron-withdrawing and electron-donating substituted aromatic amines. The aqueous paste methodology employing sodium nitrite and sodium hydrogen sulfate has also proven effective for weakly basic aromatic amines.
The mechanism of iodination following diazotization involves treatment of the diazonium salt intermediate with potassium iodide or iodine, often in the presence of copper salts. Temperature control during this stage is critical, with optimal conditions typically maintained at 70-100°C for 0.5-1 hour. The formation of the final iodinated product proceeds through nucleophilic substitution of the diazonium group by iodide ion.
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing carbon-carbon bonds in the synthesis and functionalization of 5-Bromo-2-iodotoluene derivatives. The Suzuki-Miyaura cross-coupling reaction, in particular, has demonstrated exceptional utility due to its mild reaction conditions, high functional group tolerance, and the commercial availability of organoboron reagents.
The compound 5-Bromo-2-iodotoluene exhibits excellent chemoselectivity in Suzuki reactions with phenylboronic acid, specifically undergoing reaction at the carbon-iodine bond while leaving the carbon-bromine bond intact. This chemoselectivity enables sequential cross-coupling strategies for the synthesis of complex polysubstituted aromatic compounds. Research has demonstrated that palladium acetate combined with ligands such as L1 and L2 under ambient temperature conditions in tetrahydrofuran provides both high conversion and selectivity for cross-coupling versus homocoupling products.
The mechanistic framework of palladium-catalyzed cross-coupling involves oxidative addition of the aryl halide to zerovalent palladium, followed by transmetallation with the organoboron reagent and reductive elimination to form the carbon-carbon bond. The enhanced reactivity observed with dihalogenated substrates like 5-Bromo-2-iodotoluene stems from the preferential oxidative addition of the more reactive carbon-iodine bond over the carbon-bromine bond.
Advanced catalyst systems employing dialkylbiaryl phosphine ligands have expanded the scope of cross-coupling partners and improved reaction efficiency. These bulky, electron-rich phosphine ligands enhance both oxidative addition and reductive elimination processes, enabling coupling of challenging substrates under mild conditions. The stability and weak nucleophilic nature of organoboron compounds make this reaction particularly practical for pharmaceutical applications.
Multi-step synthetic approaches for accessing 5-Bromo-2-iodotoluene and related dihalogenated toluene derivatives have been developed to address the challenges associated with selective halogenation patterns. These routes typically involve sequential halogenation reactions, starting from readily available toluene derivatives and proceeding through carefully controlled reaction sequences.
One established multi-step route commences with para-toluidine as the starting material and proceeds through nitration, diazotization, bromination, reduction, and final diazotization-fluoridation steps. The nitration reaction utilizes a mixed acid system containing 52-55% sulfuric acid and 42-45% nitric acid at temperatures between -5°C and +5°C. The acid to oil ratio is maintained at 1.16-1.29:1 to ensure optimal regioselectivity and yield.
Flow chemistry methodologies have revolutionized multi-step synthesis by enabling continuous processing without intermediate isolation steps. The flow-through approach for synthesizing halogenated aromatic compounds eliminates the need for column chromatography or aqueous work-ups at intermediate stages, dramatically reducing reaction times from days to hours. This approach utilizes packed glass columns containing polymer-supported reagents, allowing for direct coupling of reaction sequences.
The synthesis of related dihalogenated compounds, such as 2-amino-5-bromo-3-iodopyridine, has been achieved through sequential bromination with N-bromosuccinimide followed by iodination with iodine. This methodology demonstrates yields of 95.0% for bromination and 73.7% for iodination under optimized conditions. The characterization of major impurities, particularly 2-amino-3,5-dibromopyridine, has enabled the development of strategies to minimize side reactions during the bromination step.
Alternative synthetic strategies involve the preparation of isomeric compounds such as 2-bromo-5-iodotoluene through multi-step sequences starting from 2-methylaniline. This approach utilizes sodium hydrogencarbonate and iodine in water at 20°C for 1.5 hours, followed by treatment with copper(II) bromide and n-butyl nitrite in acetonitrile at 65°C. The regioselective introduction of halogen substituents in these multi-step routes requires careful optimization of reaction conditions to achieve the desired substitution pattern while minimizing unwanted regioisomers.
The Suzuki-Miyaura reaction leverages palladium catalysts to couple 5-bromo-2-iodotoluene with boronic acids, exploiting the differential reactivity of C–Br and C–I bonds. Iodine’s lower bond dissociation energy (≈52 kcal/mol for C–I vs. ≈70 kcal/mol for C–Br) ensures preferential oxidative addition of the C–I bond to Pd(0), leaving the C–Br bond intact for subsequent functionalization [2] [3]. For example, coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in ethanol/water (3:1) at 80°C yields 5-bromo-2-phenyltoluene with >90% conversion [2].
Ligand choice critically impacts reaction efficiency. Bulky phosphines like Xantphos suppress undesirable homocoupling of boronic acids, while polar aprotic solvents (e.g., DMF) accelerate transmetalation. Table 1 summarizes optimized conditions for diverse boronic acids.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-iodotoluene
| Boronic Acid | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Ethanol | 92 | [2] |
| 4-Methoxyphenyl | PdCl₂(dppf), CsF | DMF | 88 | [3] |
| 2-Naphthyl | Pd(OAc)₂, SPhos | THF | 85 | [3] |
The retained bromine substituent enables sequential cross-couplings. For instance, after initial iodobenzene coupling, the bromine undergoes Buchwald-Hartwig amination with morpholine, yielding tertiary aryl amines [2]. This stepwise approach facilitates modular synthesis of unsymmetrical biaryl scaffolds.
Modern copper-free Sonogashira protocols mitigate propargyl amine side products, enhancing yields in alkyne couplings. Using PdCl₂(PPh₃)₂ (1.5 mol%) with piperidine in THF at 60°C, 5-bromo-2-iodotoluene couples with terminal alkynes like ethynylferrocene, achieving 78–85% yields [5]. The iodine substituent’s rapid oxidative addition ensures regioselective alkyne installation ortho to bromine.
Conjugation with π-extended alkynes (e.g., pyrenylethyne) generates emissive biarylacetylene derivatives. These compounds exhibit bathochromic shifts (λem ≈ 450 nm) due to extended conjugation, making them suitable as blue-emitting probes for lipid bilayer imaging [5] [6]. Table 2 contrasts photophysical properties of derived probes.
Table 2: Fluorescent Probes from Sonogashira Derivatives
| Alkyne Component | λabs (nm) | λem (nm) | Quantum Yield |
|---|---|---|---|
| Pyrenylethyne | 344 | 452 | 0.41 |
| 9-Ethynylphenanthrene | 320 | 438 | 0.38 |
| 1-Ethynylpyrene | 352 | 465 | 0.45 |
In situ cyclization of Sonogashira products with hydrazines affords indole derivatives, broadening utility in heterocyclic synthesis. For example, treatment with methylhydrazine forms 3-arylindoles, key motifs in serotonin receptor ligands [6].
The iodine atom in 5-bromo-2-iodotoluene undergoes oxidative addition 10–20 times faster than bromine under Pd catalysis, enabling chemoselective manipulation. This hierarchy allows sequential cross-couplings: initial Suzuki-Miyaura at C–I, followed by Ullmann coupling at C–Br with aryl amines [2] .
In multistep syntheses, bromine serves as a “protective” group during initial iodobenzene coupling. Subsequent Miyaura borylation converts C–Br to boronic esters, enabling iterative cross-coupling cycles. For example, treatment with bis(pinacolato)diboron under Pd(dba)₂ catalysis yields 2-iodo-5-boryltoluene, a precursor for branched oligoarenes .
The bromine atom directs lithiation ortho to itself upon treatment with LDA at −78°C. Quenching with electrophiles (e.g., CO₂) installs carboxyl groups, producing iodinated phthalic acid derivatives. This strategy bypasses traditional Friedel-Crafts limitations in electron-deficient arenes .
Table 3: Chemoselective Reaction Pathways
| Reaction Step | Reagent | Target Site | Product |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | C–I | 5-Bromo-2-phenyltoluene |
| Ullmann Coupling | Morpholine | C–Br | 2-(4-Morpholinyl)-5-iodo |
| Miyaura Borylation | B₂Pin₂, Pd(dba)₂ | C–Br | 2-Iodo-5-boryltoluene |
The speciation of palladium catalysts fundamentally determines the site selectivity in cross-coupling reactions of dihalogenated heteroarenes, with profound implications for synthetic methodology [1] [2] [3]. Recent investigations have revealed that the nuclearity and coordination environment of palladium species can completely reverse conventional regioselectivity patterns, challenging long-established mechanistic paradigms.
Mononuclear palladium zero complexes traditionally exhibit conventional site selectivity, favoring reaction at positions proximal to heteroatoms due to enhanced electrophilicity [2]. This behavior aligns with bond dissociation energy predictions and electrostatic potential calculations, where the halogen adjacent to nitrogen in dihalopyridines undergoes preferential oxidative addition [2]. The mechanism proceeds through concerted oxidative addition to bisligated palladium zero species, maintaining the established selectivity hierarchy.
Multinuclear palladium species fundamentally alter this selectivity landscape [3]. Palladium three-type clusters and nanoparticles promote unconventional carbon four selectivity in 2,4-dibromopyridine cross-couplings with both organoboronic acids and Grignard reagents [3]. The mechanistic basis for this selectivity inversion involves σ-bond metathesis rather than traditional oxidative addition pathways [3]. Trinuclear palladium clusters facilitate transmetalation-first mechanisms, where organoboron species react initially with the cluster, followed by σ-bond metathesis with aryl halides [2].
The coordination number of palladium during the selectivity-determining step critically influences regioselectivity [2]. Monoligated palladium species preferentially access three-centered concerted mechanisms that favor reaction at less conventional positions [2]. Computational analysis reveals that twelve-electron palladium ligand complexes possess σ-type highest occupied molecular orbitals that enable interaction with single substrate carbon atoms, contrasting with fourteen-electron complexes that exhibit π-type symmetry favoring dual carbon interactions [2].
Experimental evidence demonstrates that palladium to ligand ratios and stabilizing salt concentrations control catalyst speciation [3]. Low ligand concentrations promote cluster formation, while tetraalkylammonium salts stabilize multinuclear species by preventing aggregation into higher-order structures [3]. This speciation control enables synthetic chemists to switch selectivity by modifying reaction conditions rather than catalyst structures.
The implications extend beyond fundamental mechanistic understanding to practical synthetic applications. The ability to access both conventional and unconventional selectivity patterns from identical substrates using speciation control represents a paradigm shift in cross-coupling methodology [3]. This finding necessitates systematic screening of catalyst speciation in addition to traditional ligand optimization.
The intrinsic electronic and steric properties of different halogens create predictable reactivity hierarchies that govern site selectivity in palladium-catalyzed cross-coupling reactions [2] [4]. Understanding these halogen substitution patterns enables rational prediction and control of regioselectivity in complex polyhalogenated systems.
Bond dissociation energies establish the fundamental reactivity order for carbon-halogen bonds: carbon-iodine (238 kilojoules per mole) exhibits the lowest bond strength, followed by carbon-bromine (285 kilojoules per mole), carbon-chlorine (481 kilojoules per mole), and carbon-fluorine bonds [2]. This hierarchy directly correlates with oxidative addition rates to palladium centers, where weaker bonds undergo more facile cleavage [5]. However, bond strength alone provides insufficient predictive power for site selectivity, as demonstrated by molecular descriptor analyses that identify electrostatic potential at the ipso carbon as the primary determinant [2].
Electrostatic potential calculations reveal that iodine substituents create the most negative electrostatic environments at adjacent carbon centers, followed by bromine, chlorine, and fluorine [2]. This electronic effect enhances the electrophilicity of carbon-halogen bonds, facilitating nucleophilic attack by electron-rich palladium centers during oxidative addition [2]. The combination of bond dissociation energy and electrostatic potential effects explains the conventional selectivity observed in most dihalogenated systems.
Experimental validation demonstrates exceptional selectivity for carbon-bromine bond activation in mixed halogenated systems [4]. Studies using palladium diacetate with tricyclohexylphosphine tetrafluoroborate achieved greater than 99% selectivity for carbon-bromine bonds over carbon-chlorine bonds in competitive environments [4]. The reaction conditions employed caesium carbonate as base in toluene-water mixtures at 80 degrees Celsius, providing clean monoarylation products without significant diarylation [4].
Ligand sterics modulate halogen selectivity through altered coordination environments [2]. Bulky phosphines such as tri-tert-butylphosphine promote low-coordinate palladium species that exhibit enhanced selectivity for weaker carbon-halogen bonds [2]. Conversely, less hindered ligands favor higher coordination numbers that can accommodate stronger bonds through alternative mechanistic pathways [2].
The molecular basis for halogen discrimination involves orbital symmetry considerations during oxidative addition [2]. Monoligated palladium complexes exhibit σ-type highest occupied molecular orbitals that interact preferentially with single electrophilic centers, favoring the most activated carbon-halogen bonds [2]. Bisligated complexes possess π-type orbital symmetry that enables simultaneous interaction with multiple substrate sites, potentially overriding simple bond strength considerations [2].
Substrate electronic effects further modulate halogen reactivity patterns [6]. Electron-withdrawing substituents enhance the electrophilicity of adjacent carbon-halogen bonds, while electron-donating groups reduce reactivity [6]. The position of substituents relative to halogen atoms creates complex electronic environments that can override simple halogen hierarchy predictions [6].
Solvent and ligand selection exerts profound control over reaction pathways in palladium-catalyzed cross-coupling reactions, with the ability to completely invert site selectivity through mechanistic switching [7] [8] [9]. These effects operate through multiple mechanisms including palladium coordination, transition state stabilization, and catalyst speciation control.
Coordinating versus non-coordinating solvents fundamentally alter catalyst speciation and subsequent reactivity patterns [8]. Tetrahydrofuran, a non-coordinating solvent, maintains monoligated palladium species that exhibit conventional chloride selectivity in competitive chloroaryl triflate systems [8]. Acetonitrile and dimethylformamide, as coordinating solvents, form palladium-solvent complexes that promote triflate-selective pathways [8]. This selectivity switch results from altered oxidative addition mechanisms, where coordinating solvents stabilize cationic transition states favoring triflate activation [8].
The role of solvent coordination extends beyond simple polarity effects [9]. Systematic investigation reveals that solvent dielectric constant alone cannot predict selectivity outcomes [9]. Water, alcohols, and polar aprotic solvents such as nitromethane, acetone, and propylene carbonate provide identical selectivity to non-polar solvents, contrasting with acetonitrile and dimethylformamide behavior [9]. This observation indicates that specific coordination interactions, rather than bulk polarity, determine selectivity.
Ligand sterics create profound effects on reaction pathway selection through coordination number control [2] [10]. Bulky phosphines such as tri-tert-butylphosphine promote twelve-electron palladium species that access three-centered concerted oxidative addition mechanisms [2]. These low-coordinate species exhibit enhanced selectivity for specific halogen positions due to reduced steric congestion around the metal center [2]. Conversely, less hindered ligands favor fourteen-electron complexes that undergo displacement-type mechanisms with different selectivity patterns [2].
Electronic properties of ligands modulate reaction energetics through donor-acceptor interactions [10]. Electron-rich phosphines increase palladium electron density, enhancing nucleophilicity toward electrophilic substrates [10]. Strong π-acceptor ligands reduce metal electron density, favoring different mechanistic pathways that may exhibit altered selectivity [10]. The balance between σ-donation and π-backbonding determines the overall electronic environment at palladium [10].
Systematic ligand screening reveals structure-activity relationships that enable predictive selectivity control [7]. Studies employing over two hundred achiral phosphines identified 1,3,5-triaza-7-phosphaadamantane as uniquely effective for unconventional carbon two selectivity in acetonitrile [7]. This ligand possesses an exceptionally small cone angle of 102 degrees, enabling access to coordination geometries unavailable to bulkier phosphines [7].
Solvent-ligand synergistic effects create opportunities for orthogonal selectivity control [8]. The combination of specific ligands with coordinating solvents can access anionic palladium species such as [palladium(tri-tert-butylphosphine)(halide)]- complexes that exhibit distinct reactivity patterns [8]. These anionic species become particularly relevant when halide anions are present in high concentrations, creating additional mechanistic pathways [8].
Temperature effects interact with solvent and ligand selection to influence catalyst speciation [3]. Higher reaction temperatures promote conversion from mononuclear to multinuclear palladium species, particularly in the presence of suitable stabilizing additives [3]. This temperature-induced speciation change can override ligand and solvent effects, providing additional variables for selectivity optimization [3].
The practical implications of solvent and ligand effects extend to process development and scale-up considerations [11]. Solvent selection impacts not only selectivity but also reaction rates, catalyst stability, and product isolation procedures [11]. Environmental and safety considerations increasingly drive solvent selection, necessitating understanding of how alternative solvents affect established selectivity patterns [11].
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